Fmoc-D-Phe(4-NHBoc)-OH Fmoc-D-Phe(4-NHBoc)-OH
Brand Name: Vulcanchem
CAS No.: 214750-77-3
VCID: VC21545052
InChI: InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C29H30N2O6
Molecular Weight: 502,57 g/mole

Fmoc-D-Phe(4-NHBoc)-OH

CAS No.: 214750-77-3

Cat. No.: VC21545052

Molecular Formula: C29H30N2O6

Molecular Weight: 502,57 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-D-Phe(4-NHBoc)-OH - 214750-77-3

Specification

CAS No. 214750-77-3
Molecular Formula C29H30N2O6
Molecular Weight 502,57 g/mole
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Standard InChI InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m1/s1
Standard InChI Key KVUAOWDVYMUKPE-RUZDIDTESA-N
Isomeric SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Basic Properties

Fmoc-D-Phe(4-NHBoc)-OH is a modified amino acid with specific stereochemistry and protection groups that facilitate controlled peptide synthesis. The compound's essential identification parameters are summarized in the following table:

ParameterInformation
CAS Number214750-77-3
Molecular FormulaC₂₉H₃₀N₂O₆
Molecular Weight502.56 g/mol
IUPAC Name(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Common SynonymsFmoc-4-(Boc-amino)-D-phenylalanine, Fmoc-p-amino-D-Phe(Boc)-OH, 4-(Boc-amino)-N-Fmoc-D-phenylalanine

The D-configuration at the alpha-carbon atom is a critical feature of this compound, distinguishing it from its L-enantiomer counterpart (CAS: 174132-31-1) . This stereochemical characteristic significantly influences its behavior in biological systems and its applications in pharmaceutical research.

Physical and Chemical Properties

The physical and chemical properties of Fmoc-D-Phe(4-NHBoc)-OH contribute to its utility in various research and synthetic applications:

PropertyValue
Physical AppearanceWhite powder
Boiling Point671.0±55.0 °C (Predicted)
Density1.280±0.06 g/cm³ (Predicted)
pKa3.80±0.10 (Predicted)
Storage ConditionsRecommended at 2-8°C, sealed in dry conditions
SolubilitySoluble in DMF, DCM, and other organic solvents commonly used in peptide synthesis

These properties, particularly the solubility profile and stability under controlled storage conditions, make Fmoc-D-Phe(4-NHBoc)-OH suitable for various synthetic applications, especially in peptide chemistry .

Structural Characteristics

Molecular Structure

The structure of Fmoc-D-Phe(4-NHBoc)-OH incorporates several key features that contribute to its functionality in peptide synthesis:

  • A D-phenylalanine core with the R-configuration at the alpha carbon

  • An Fmoc protecting group attached to the alpha-amino function

  • A Boc protecting group attached to the para-amino function on the phenyl ring

  • A free carboxylic acid group available for peptide bond formation

The presence of both Fmoc and Boc protecting groups on different amino functions allows for selective deprotection strategies, which is particularly valuable in controlled peptide synthesis .

Structural Significance

The structural characteristics of Fmoc-D-Phe(4-NHBoc)-OH provide several advantages in synthetic applications:

  • Orthogonal protection strategies: The Fmoc group can be selectively removed under basic conditions while maintaining Boc protection, which requires acidic conditions for removal.

  • The D-configuration imparts resistance to enzymatic degradation when incorporated into peptides.

  • The para-substituted phenyl ring provides a site for further functionalization after Boc removal .

Synthesis Methods

General Synthetic Approach

The synthesis of Fmoc-D-Phe(4-NHBoc)-OH typically follows a sequential protection strategy:

  • Alpha-Amino Protection: The amino group of D-4-aminophenylalanine is protected using Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate in a water/dioxane mixture.

  • Para-Amino Protection: The resulting Fmoc-D-4-aminophenylalanine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to protect the para-amino group.

  • Purification: The final product is typically purified through recrystallization or column chromatography to achieve the high purity required for peptide synthesis applications.

Industrial Production Considerations

For larger-scale production, the synthesis process incorporates optimized conditions to maximize yield and purity while minimizing waste and side reactions. Industrial production may utilize automated systems and precisely controlled reaction parameters to ensure consistent quality. Careful monitoring of reaction progression and impurity profiles is essential to maintain the high standards required for research-grade and pharmaceutical applications.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis

Fmoc-D-Phe(4-NHBoc)-OH plays a significant role in solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu protection strategy:

  • Orthogonal Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF (typically 20% solution), while the Boc group remains stable under these conditions. The Boc group can later be removed selectively using trifluoroacetic acid (TFA) .

  • Peptide Coupling: After Fmoc removal, the free amino group can participate in peptide bond formation with the carboxylic acid of another protected amino acid, typically using coupling reagents such as HBTU, HATU, or DIC with HOBt .

  • D-Amino Acid Incorporation: The D-configuration contributes to increased stability of resulting peptides against enzymatic degradation and can induce specific secondary structures such as β-turns .

Post-Synthetic Modifications

The para-amino function, protected by the Boc group, provides an opportunity for site-specific modifications after peptide synthesis:

  • Selective Deprotection: The Boc group can be removed under acidic conditions, typically using TFA, while maintaining the peptide backbone integrity.

  • Conjugation Chemistry: The resulting free amine can be used for conjugation with various moieties, including:

    • Fluorescent labels for imaging applications

    • Bioactive molecules for targeted therapy

    • PEG chains for improved pharmacokinetics

    • Cross-linking agents for biomaterial development

Research Applications

Pharmaceutical Research

Fmoc-D-Phe(4-NHBoc)-OH has been employed in various pharmaceutical research applications:

  • Peptide-Drug Conjugates: It has been used to prepare doxorubicin-formaldehyde peptide conjugates targeting αvβ3 integrin, with potential applications in cancer therapy .

  • Enzyme Inhibitors: The compound contributes to the synthesis of peptide acyloxymethyl ketones, which function as selective caspase inhibitors with potential in treating inflammatory and apoptosis-related disorders .

  • Peptidomimetics: Its incorporation in peptide structures has led to the development of compounds with enhanced pharmacokinetic properties and therapeutic potential .

Opioid Receptor Research

Studies have utilized Fmoc-D-Phe(4-NHBoc)-OH in the synthesis of peptides with affinity for opioid receptors. Research on halogenated δ-opioid-selective [D-Ala²] peptide derivatives has shown that compounds incorporating similar building blocks can exhibit significant selectivity for delta opioid receptors . The table below summarizes binding affinities from related research:

PeptideModificationMOR (nM)DOR (nM)KOR (nM)
[D-Ala²]deltorphin II->10000.34 ± 0.1>1000
Compound 1(pF)Phe>10006 ± 2.47>1000
Compound 2(pCl)Phe>10002.44 ± 0.08>1000
Compound 3(pI)Phe>10000.76 ± 0.45>1000
Compound 4(pBr)Phe>10000.74 ± 0.36>1000
Compound 5(pNH₂)Phe>100026 ± 4.16>1000

This research demonstrates the importance of para-substitution on phenylalanine residues in modulating binding affinity and selectivity for delta opioid receptors .

Heat Shock Protein 90 (Hsp90) Inhibitor Development

Fmoc-D-Phe(4-NHBoc)-OH has been utilized in the development of Hsp90 inhibitors, particularly in exploring structure-activity relationships of Sansalvamide A derivatives . These studies have significant implications for cancer therapy, as Hsp90 is a molecular chaperone critical for the stability and function of numerous oncogenic proteins.

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of Fmoc-D-Phe(4-NHBoc)-OH exist, each with specific characteristics and applications:

CompoundKey DifferencePrimary Applications
Fmoc-D-Phe-OHLacks para-NHBoc groupStandard peptide synthesis without para-functionalization requirements
Fmoc-L-Phe(4-NHBoc)-OHL-configuration at alpha-carbonSynthesis of peptides with natural L-amino acid stereochemistry while maintaining para-functionalization capability
Boc-D-Phe-OHUses Boc instead of Fmoc for alpha-amino protectionBoc chemistry-based peptide synthesis strategies
Fmoc-D-Phe(4-NH₂)-OHUnprotected para-amino groupDirect incorporation of a reactive amine functionality

Advantages of Fmoc-D-Phe(4-NHBoc)-OH

The dual protection strategy of Fmoc-D-Phe(4-NHBoc)-OH offers several advantages over its analogues:

  • Orthogonal Protection: The Fmoc and Boc groups can be removed under different conditions, allowing for sequential and selective functionalization.

  • Protocol Compatibility: The compound integrates seamlessly into established Fmoc/tBu SPPS methodologies without requiring specialized protocols .

  • Synthetic Versatility: The protected para-amino function serves as a masked reactive site that can be revealed under controlled conditions for further modifications .

  • Stereochemical Benefits: The D-configuration provides increased stability against enzymatic degradation when incorporated into peptides and can influence secondary structure formation .

Bioconjugation Applications

Site-Specific Modification Strategies

Fmoc-D-Phe(4-NHBoc)-OH enables site-specific modification strategies in peptide chemistry:

  • The para-amino group, once deprotected, provides a specific site for conjugation with various functional groups, including:

    • Fluorescent dyes for imaging applications

    • Bioactive molecules for targeted delivery

    • Cross-linking agents for biomaterial development

    • PEGylation sites for improved pharmacokinetics

  • These modifications can be performed selectively without affecting other functional groups in complex peptides, allowing for precise control over the final peptide properties and functions.

Biomedical Applications

The versatility of Fmoc-D-Phe(4-NHBoc)-OH extends to various biomedical applications:

  • Targeted Drug Delivery: Peptides incorporating this building block can be designed to target specific receptors or tissues, enhancing the therapeutic index of attached drugs .

  • Biomaterials Development: The compound contributes to the design and synthesis of peptide-based biomaterials such as hydrogels for tissue engineering and controlled drug release applications.

  • Diagnostic Tools: Peptides containing para-functionalized D-phenylalanine can serve as molecular probes for imaging and diagnostic applications when conjugated with appropriate labels .

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